molecular formula C14H13F3N2O3S B1409422 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide CAS No. 1858251-99-6

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide

Cat. No. B1409422
CAS RN: 1858251-99-6
M. Wt: 346.33 g/mol
InChI Key: SRJRYZVFHYMLDA-UHFFFAOYSA-N
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Description

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide, also known as 4-Amino-2-(trifluoromethyl)phenoxybenzenesulfonamide (4-A2TPMBS), is a synthetic organic compound and a member of the sulfonamide family. It is a white crystalline solid that is soluble in water and has a molecular weight of 396.41 g/mol. 4-A2TPMBS has a variety of applications in the fields of medicinal chemistry, medicinal biochemistry, and pharmaceutical sciences. It has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, 4-A2TPMBS has been used in the synthesis of novel compounds with potential therapeutic applications.

Scientific Research Applications

Polyimide Synthesis for Microelectronics

This compound is utilized in the synthesis of fluorinated polyimides which are essential in the microelectronics industry . These polyimides offer a balance between high transparency, thermal properties, and organosolubility, making them suitable for applications such as printed circuit boards, flexible displays, ultra-thin solar cells, and 5G communication devices .

Optical Transparency in Engineering Plastics

The incorporation of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide into polyimides results in materials with excellent optical transparency . This property is highly desirable for advanced technologies that require clear and durable plastics, such as lenses and aerospace materials .

Thermal Stability Enhancement

Polyimides synthesized with this compound demonstrate enhanced thermal stability, with glass transition temperatures ranging from 215–265°C and weight-loss temperatures above 525°C . This makes them suitable for high-temperature applications in industries like aerospace, where materials must withstand extreme conditions .

Organic Solubility for Processability

The presence of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide in polyimides significantly improves their solubility in common organic solvents . This trait is crucial for the processability of plastics, allowing for easier shaping and molding in industrial manufacturing processes .

Dielectric Properties for Electronic Applications

Polyimides containing this compound exhibit lower dielectric constants, which is beneficial for electronic applications where materials with low dielectric loss are required . This property is particularly important in the insulation of electrical components and in enhancing the performance of electronic devices .

Moisture Resistance for Durability

The introduction of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide into polyimides leads to lower moisture absorption . This increases the durability of materials used in environments where exposure to moisture is a concern, such as in outdoor applications or in regions with high humidity .

properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19-23(20,21)11-5-3-10(4-6-11)22-13-7-2-9(18)8-12(13)14(15,16)17/h2-8,19H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJRYZVFHYMLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167902
Record name 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide

CAS RN

1858251-99-6
Record name 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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